Tetrakis(2-ethylhexanoic acid); pentek

Description

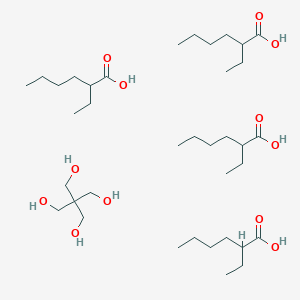

Tetrakis(2-ethylhexanoic acid); pentaerythritol tetra-2-ethylhexanoate (CAS: 7299-99-2), often referred to by synonyms such as pentaerythritol tetraethylhexanoate or 2,2-bis[[(2-ethyl-1-oxohexyl)oxy]methyl]propane-1,3-diyl bis(2-ethylhexanoate), is a branched ester derived from pentaerythritol and 2-ethylhexanoic acid. Its molecular formula is C₃₇H₆₈O₈ (molecular weight: 640.93 g/mol) .

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C8H16O2.C5H12O4/c4*1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h4*7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTMNLQEZZQQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H76O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(2-ethylhexanoic acid); pentek typically involves the reaction of 2-ethylhexanoic acid with metal cations to form metal ethylhexanoates. This process can be carried out under various conditions, depending on the desired metal derivative. For example, the reaction of 2-ethylhexanoic acid with cobalt(II) ions in the presence of a suitable solvent can yield cobalt(II) bis(2-ethylhexanoate) .

Industrial Production Methods

Industrial production of this compound often involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to produce 2-ethylhexanal, which is subsequently oxidized to yield 2-ethylhexanoic acid . The final step involves the reaction of 2-ethylhexanoic acid with the desired metal cation to form the metal ethylhexanoate complex .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(2-ethylhexanoic acid); pentek undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.

Common Reagents and Conditions

Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve the replacement of the ethylhexanoate group with other functional groups, facilitated by reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-ethylhexanal primarily yields 2-ethylhexanoic acid, while reduction reactions can produce various alcohols or hydrocarbons .

Scientific Research Applications

Tetrakis(2-ethylhexanoic acid); pentek has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.

Biology: Employed in the preparation of metal complexes for biological studies and as a component in various biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.

Mechanism of Action

The mechanism of action of Tetrakis(2-ethylhexanoic acid); pentek involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. In reduction reactions, it can donate electrons to the substrate, leading to the formation of reduced products . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Analogs

Di(2-ethylhexyl) Phthalate (DEHP)

- Formula : C₂₄H₃₈O₄

- Applications : Widely used plasticizer in PVC.

- Toxicity: Classified as a probable human carcinogen (IARC Group 2B) due to hepatocellular tumor induction in rodents .

Di(2-ethylhexyl) Adipate (DEHA)

- Formula : C₂₂H₄₂O₄

- Applications : Plasticizer for food packaging films.

- Thermal Stability : Less stable than pentaerythritol esters; decomposes above 200°C .

Titanium Ethylhexanoate

- Formula : Ti(O₂CC₇H₁₅)₄

- Applications : Catalyst in esterification reactions; metal soap for coatings .

Physicochemical Properties

Toxicity and Environmental Impact

- Pentaerythritol Tetra-2-ethylhexanoate: Limited carcinogenicity data, but compounds with the 2-ethylhexyl moiety (e.g., DEHP, DEHA) induce peroxisome proliferation and hepatocellular tumors in mice .

- Regulatory Status: Not listed under TSCA , but environmental persistence is moderate due to ester hydrolysis.

Functional Comparison

- Plasticizing Efficiency: DEHP > DEHA > Pentaerythritol Tetra-2-ethylhexanoate (due to lower molecular flexibility).

- Metal Soaps vs. Esters: Titanium ethylhexanoate acts as a catalyst, whereas pentaerythritol esters serve primarily as non-reactive additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.